2,3-二氢苯并[b][1,4]二氧杂环己烷-2-羧酰胺-N-(5-(异恶唑-5-基)-1,3,4-恶二唑-2-基)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a useful research compound. Its molecular formula is C14H10N4O5 and its molecular weight is 314.257. The purity is usually 95%.
BenchChem offers high-quality N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- 异恶唑衍生物已被证明是潜在的抗癌剂。 研究人员合成了各种基于异恶唑的化合物,并评估了它们对癌细胞系的细胞毒性 。研究该化合物的抗增殖作用可能会导致新的癌症治疗方法。
- Malik 和 Khan 合成了含有异恶唑核的衍生物,并评估了它们的抗惊厥活性。 这些化合物使用最大电休克惊厥(MES)试验进行测试 。进一步探索其作用机制和疗效可能有助于抗癫痫药物的开发。
- 异恶唑已显示出对各种病原体的抗菌活性。 研究人员已经研究了它们对细菌和真菌的影响,包括灰葡萄孢和禾谷镰刀菌 。了解导致这种活性的分子相互作用可以指导新抗菌剂的开发。
- 一些异恶唑衍生物表现出免疫抑制特性。 研究它们对免疫反应的影响以及在自身免疫性疾病或移植医学中的潜在应用可能很有价值 。
- 异恶唑已被探索为潜在的止痛药。 它们对疼痛通路和伤害感受机制的影响需要进一步研究 。
- 异恶唑骨架是药物设计中宝贵的构建块。 研究人员开发了各种合成方法来获取异恶唑衍生物,从而导致具有多种治疗活性的上市药物的发现 。了解这些合成路线有助于设计用于临床的新化合物。
抗癌潜力
抗惊厥活性
抗菌特性
免疫抑制效应
止痛潜力
合成策略和药物设计
作用机制
Target of Action
Isoxazole is a five-membered heterocyclic moiety .
Mode of Action
The mode of action of these drugs typically involves interaction with specific biological targets, leading to changes in cellular processes .
Biochemical Pathways
Compounds with an isoxazole moiety are known to interact with various biochemical pathways, leading to downstream effects .
Result of Action
Compounds with an isoxazole moiety are known to have significant biological activities, which can result in various molecular and cellular effects .
属性
IUPAC Name |
N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O5/c19-12(11-7-20-8-3-1-2-4-9(8)21-11)16-14-18-17-13(22-14)10-5-6-15-23-10/h1-6,11H,7H2,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGHBTRBTBYLOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=NN=C(O3)C4=CC=NO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。